molecular formula C20H18FN3O2S B2392989 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 900006-79-3

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2392989
CAS RN: 900006-79-3
M. Wt: 383.44
InChI Key: STMWAZFKAOJBCK-UHFFFAOYSA-N
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Description

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A variety of related compounds have been synthesized and characterized for their potential applications in scientific research. For instance, novel pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity through various assays (Chkirate et al., 2019). Similarly, compounds with related structures have been developed, showcasing their utility in different biological activities, such as anti-inflammatory effects (Sunder & Maleraju, 2013).

Potential for Drug Development

These compounds exhibit a range of biological activities that could be beneficial for drug development. The aforementioned studies indicate that pyrazole-acetamide derivatives could serve as potential lead compounds for developing new therapeutic agents with antioxidant and anti-inflammatory properties.

Chemical Properties and Mechanisms

Research into the chemical properties and mechanisms of action of these compounds provides insights into their potential applications. For example, the chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs has been explored, indicating the versatility of these compounds in synthetic chemistry and drug development processes (Magadum & Yadav, 2018).

Molecular Docking and Computational Studies

Computational studies, including molecular docking, have been used to predict the binding modes of these compounds to specific protein targets, which is crucial for understanding their potential therapeutic applications (Sebhaoui et al., 2020).

properties

IUPAC Name

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-13-7-8-15(11-16(13)21)24-10-9-22-19(20(24)26)27-12-18(25)23-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMWAZFKAOJBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide

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